{4-[(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-3-methylbutanamido]-5-(carbamoylamino)pentanamido]phenyl}methyl 4-nitrophenyl carbonate
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Overview
Description
Azido-PEG3-Val-Cit-PAB-PNP is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to increase aqueous solubility and facilitate the targeted delivery of therapeutic agents. The Val-Cit component is specifically cleaved by the enzyme cathepsin B, which is predominantly found in lysosomes, ensuring that the payload is released only within the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG3-Val-Cit-PAB-PNP involves multiple steps, including the formation of the azido group, the PEG spacer, and the peptide linker. The azido group is introduced through a nucleophilic substitution reaction, while the PEG spacer is added to enhance solubility. The Val-Cit peptide linker is synthesized using standard peptide coupling reactions, often employing reagents like HATU or EDC for activation .
Industrial Production Methods
Industrial production of Azido-PEG3-Val-Cit-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-Val-Cit-PAB-PNP undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Cit linker is cleaved by cathepsin B, releasing the payload within the target cell.
Click Chemistry: The azido group reacts with alkyne groups through click chemistry, forming stable triazole linkages
Common Reagents and Conditions
Cleavage Reactions: Cathepsin B enzyme under lysosomal conditions.
Click Chemistry: Copper(I) catalysts or strain-promoted azide-alkyne cycloaddition (SPAAC) conditions
Major Products Formed
Cleavage Reactions: The major product is the released therapeutic payload.
Click Chemistry: The major product is the triazole-linked conjugate
Scientific Research Applications
Azido-PEG3-Val-Cit-PAB-PNP has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates targeted delivery of biomolecules in cellular studies.
Medicine: Integral in the development of ADCs and PROTACs for targeted cancer therapy.
Industry: Employed in the production of high-purity bioconjugates for research and therapeutic purposes
Mechanism of Action
Azido-PEG3-Val-Cit-PAB-PNP exerts its effects through a series of well-defined mechanisms:
Cleavage by Cathepsin B: The Val-Cit linker is specifically cleaved by cathepsin B, releasing the attached payload within the lysosome.
Click Chemistry: The azido group reacts with alkyne groups to form stable triazole linkages, facilitating the conjugation of various molecules
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-Val-Cit-PAB-PNP: Similar structure but with a longer PEG spacer.
Azido-PEG3-Val-Cit-PAB: Lacks the PNP group, resulting in different reactivity.
Azido-PEG3-Val-Cit-PAB-COOH: Contains a carboxylic acid group instead of PNP
Uniqueness
Azido-PEG3-Val-Cit-PAB-PNP is unique due to its specific cleavage by cathepsin B and its ability to undergo click chemistry, making it highly versatile for targeted delivery applications .
Properties
Molecular Formula |
C34H47N9O12 |
---|---|
Molecular Weight |
773.8 g/mol |
IUPAC Name |
[4-[[2-[[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47) |
InChI Key |
HLBCDJANEWKOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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